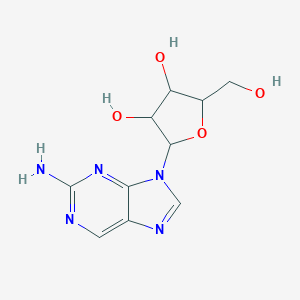

(+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane

描述

Synthesis Analysis

Synthesis of cyclic compounds similar to "(+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane" involves intricate steps that ensure the formation of the desired cyclic structure with precise functional groups. Studies like the synthesis of (±)-trans-3,5-bis-(t-butyldimethylsiloxy)-2-methylenecyclohexanone illustrate complex synthetic routes to achieve specific cyclic frameworks with functionalization (Batty, Crich, & Fortt, 1990). These synthetic strategies often involve stepwise reactions, including protection-deprotection schemes and the use of specific reagents to introduce functional groups efficiently.

Molecular Structure Analysis

The molecular structure of cyclic compounds is crucial for understanding their chemical reactivity and physical properties. Studies on compounds like trans-[2,3‐Bis(methylthio)hexane‐S,S']dichlorozinc(II) reveal detailed crystal structures, showcasing distorted tetrahedral Zn atoms coordinated to Cl and S atoms, which provide insight into the spatial arrangement of similar cyclic compounds (Parvez, Mesher, & Clark, 1997). Such structural analyses are essential for understanding the stereochemistry and reactivity of the cyclic systems.

Chemical Reactions and Properties

Cyclic compounds exhibit a range of chemical reactions, primarily influenced by their functional groups and structural conformation. For instance, the cyclohexyl[trans-1,2-bis(1-indenyl)]zirkonium(IV)dichlorid demonstrates high polymerization stereoselectivity, indicating how structural elements can affect chemical behavior (Rieger, 1992). Such studies underline the importance of stereochemistry and molecular orientation in defining the chemical properties of cyclic compounds.

Physical Properties Analysis

The physical properties of cyclic compounds, such as melting points, solubility, and crystallinity, are closely related to their molecular structure. Research on the synthesis and properties of transparent polyimides derived from trans- and cis-1,4-bis(3,4-dicarboxyphenoxy)cyclohexane dianhydrides highlights the impact of molecular configuration on physical properties like glass transition temperature and mechanical strength (Chen, Pei, Liu, & Fang, 2013). These findings demonstrate how the arrangement of atoms and the presence of specific functional groups influence the physical behavior of cyclic compounds.

Chemical Properties Analysis

The chemical properties of cyclic compounds, including reactivity towards various reagents, stability under different conditions, and interaction with metals, are essential for their application in synthesis and industrial processes. Investigations into compounds like cyclohexyl[trans-1,2-bis(1-indenyl)]zirkonium(IV)dichlorid reveal their catalytic activity and selectivity, shedding light on the chemical properties that make cyclic compounds valuable in catalysis and polymer synthesis (Rieger, 1992).

科学研究应用

Application in Protein Folding

One of the main applications of BMC is to promote the correct folding of proteins that require disulfide bonds for functionality . This application is relevant in both in vitro and in vivo contexts .

Method of Application

In in vitro applications, BMC may be used to facilitate protein refolding of solubilized proteins from inclusion bodies . Reducing agents, like dithiothreitol, may interfere with refolding . BMC may also be added to the growth medium of cells, including yeast cells, to enhance the folding of proteins with disulfide bonds in vivo .

Results or Outcomes

The use of BMC in these applications helps to ensure that proteins fold correctly, which is crucial for their functionality . Incorrectly folded proteins can lead to a variety of diseases, so this application of BMC is important in the field of medical research .

Another application mentioned is that BMC effectively accelerates oxidative protein folding through interaction with thiol-disulfide exchange reactions . It was demonstrated to be particularly effective in refolding disulfide-containing proteins .

属性

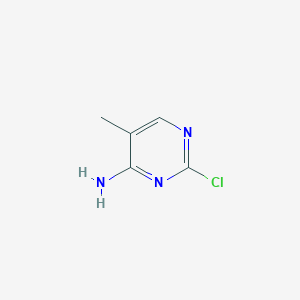

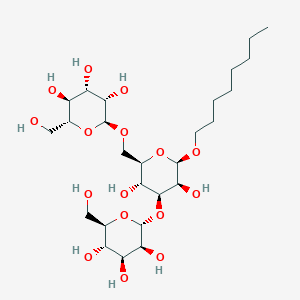

IUPAC Name |

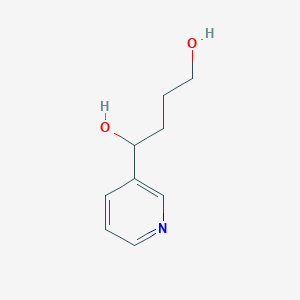

2-sulfanyl-N-[(1R,2R)-2-[(2-sulfanylacetyl)amino]cyclohexyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2S2/c13-9(5-15)11-7-3-1-2-4-8(7)12-10(14)6-16/h7-8,15-16H,1-6H2,(H,11,13)(H,12,14)/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMKXCDBWFOFXJS-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC(=O)CS)NC(=O)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)NC(=O)CS)NC(=O)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

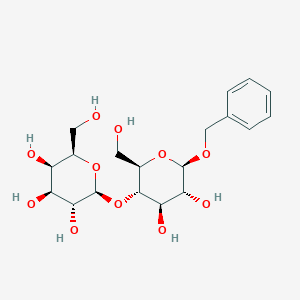

![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-phenylmethoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14521.png)

![Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B14531.png)